molecular formula C13H8BrN3 B12145188 3-Bromoisoindolino[2',1'-1,2]imidazo[5,4-b]pyridine

3-Bromoisoindolino[2',1'-1,2]imidazo[5,4-b]pyridine

Cat. No.: B12145188
M. Wt: 286.13 g/mol
InChI Key: JTWQEFKLDFPXMA-UHFFFAOYSA-N
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Description

3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine is a complex heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused with a pyridine moiety. The presence of a bromine atom adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with suitable electrophiles, followed by cyclization and bromination. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for the efficient production of 3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine .

Chemical Reactions Analysis

Types of Reactions

3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromoisoindolino[2’,1’-1,2]imidazo[5,4-b]pyridine stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C13H8BrN3

Molecular Weight

286.13 g/mol

IUPAC Name

5-bromo-1,3,8-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10,12,14-heptaene

InChI

InChI=1S/C13H8BrN3/c14-9-5-11-13(15-6-9)17-7-8-3-1-2-4-10(8)12(17)16-11/h1-6H,7H2

InChI Key

JTWQEFKLDFPXMA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC4=C(N31)N=CC(=C4)Br

Origin of Product

United States

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